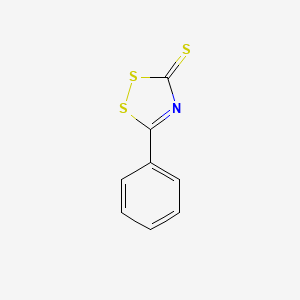
1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of a compound like “1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone” typically involves several synthetic routes. These routes may include:
Direct Synthesis: Combining precursor molecules under controlled conditions to form the desired compound.
Catalytic Reactions: Using catalysts to facilitate the formation of the compound from simpler molecules.
Multi-step Synthesis: Involving several intermediate steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Producing the compound in large batches, ensuring consistency and quality.
Continuous Flow Processing: A more modern approach where the compound is produced continuously, allowing for greater efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Compounds like “1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone” can undergo various chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents.
Reduction: Reaction with reducing agents to gain electrons.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, compounds like “1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone” are used as intermediates in the synthesis of more complex molecules. They may also serve as catalysts or reagents in various chemical reactions.
Biology
In biological research, these compounds can be used to study enzyme interactions, cellular processes, and metabolic pathways.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects, including as drugs or diagnostic agents.
Industry
Industrially, these compounds can be used in the production of materials, coatings, and other chemical products.
Mechanism of Action
The mechanism of action for compounds like “1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone” involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: InChIKeyQTBSBXVTEAMEQO-UHFFFAOYSA-N
Ethanol: InChIKeyLFQSCWFLJHTTHZ-UHFFFAOYSA-N
Ethyl Acetate: InChIKeyXEKOWRVHYACXOJ-UHFFFAOYSA-N
Uniqueness
The uniqueness of “1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone” lies in its specific structure and properties, which may differ significantly from other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Conclusion
While specific details about “this compound” are limited, understanding its general chemical properties, preparation methods, reactions, applications, and mechanism of action provides valuable insights. This compound, like many others, holds potential for significant contributions to science and industry.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-8(13)9-4-5-11-10(6-9)12(2,3)7-14-11/h4-6H,7H2,1-3H3 |
InChI Key |
WNHBIMBVWYTQOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 4-[[(methylsulfonyl)oxy]methyl]cyclohexanecarboxylate](/img/structure/B8681560.png)

![2-{1-Azabicyclo[2.2.2]octan-4-yl}acetonitrile](/img/structure/B8681569.png)



![2-[4-(Chloromethyl)phenyl]-1,3-dioxolane](/img/structure/B8681586.png)
